molecular formula C15H13ClFN B2515396 (E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline

(E)-4-(2-chloro-6-fluorostyryl)-N-methylaniline

Cat. No.: B2515396
M. Wt: 261.72 g/mol
InChI Key: KXVXICBOMOGFMH-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FIDAS-5 is a potent and orally active inhibitor of methionine S-adenosyltransferase 2A (MAT2A), with an inhibitory concentration (IC50) of 2.1 micromolar. This compound effectively competes against S-adenosylmethionine for binding to MAT2A and exhibits significant anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FIDAS-5 involves the fluorination of N,N-dialkylaminostilbenesThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of FIDAS-5 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as crystallization and chromatography to achieve the desired level of purity for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

FIDAS-5 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving FIDAS-5 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions involving FIDAS-5 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

FIDAS-5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of methionine S-adenosyltransferase 2A and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of methionine metabolism in cellular processes and disease states.

    Medicine: Investigated for its potential anticancer properties, particularly in the treatment of colorectal cancer and other malignancies.

    Industry: Utilized in the development of new therapeutic agents and as a reference compound in drug discovery

Mechanism of Action

FIDAS-5 exerts its effects by inhibiting methionine S-adenosyltransferase 2A, an enzyme involved in the synthesis of S-adenosylmethionine. By competing with S-adenosylmethionine for binding to methionine S-adenosyltransferase 2A, FIDAS-5 effectively reduces the levels of S-adenosylmethionine and S-adenosylhomocysteine in cells. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .

Properties

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-N-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFN/c1-18-12-8-5-11(6-9-12)7-10-13-14(16)3-2-4-15(13)17/h2-10,18H,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVXICBOMOGFMH-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=CC=C(C=C1)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.